1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-16-5-2-6-17(22)15(16)11-27-18(8-7-13(10-26)19(27)28)12-3-1-4-14(9-12)20(23,24)25/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRYZZRZHOLWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow microreactor systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Target Compound and Analogues
Key Observations :
- Position 1 : The target compound’s bulky (2,6-dichlorophenyl)methyl group may hinder rotational freedom compared to simpler substituents in analogues.
- Position 2: The cyclic dihydropyridinone (target) vs. 2-oxopropoxy ( compounds) alters hydrogen-bonding capacity and ring planarity.
Electronic and Spectroscopic Differences
NMR Chemical Shift Analysis
- highlights that substituent changes in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts in analogues . For the target compound, the CF₃ and Cl groups are expected to deshield adjacent protons, creating distinct NMR profiles compared to chlorothiophenyl or furan-containing derivatives.
Electronic Effects:
- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect stabilizes the aromatic ring, reducing electron density at position 5.
- Chlorothiophenyl : Combines electron-withdrawing Cl and electron-donating sulfur, creating a balanced electronic environment .
Bioactivity and Physicochemical Properties
While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogues:
- Antibacterial Activity : ’s 6-(chlorothiophenyl) derivatives show moderate antibacterial effects, likely due to sulfur’s role in disrupting bacterial membranes . The target compound’s CF₃ group may enhance activity via increased lipophilicity.
- Cytotoxicity: Pyridine-3-carbonitriles in exhibit cytotoxicity, possibly mediated by CN group interactions with cellular targets. The target compound’s dihydropyridinone core may confer additional selectivity .
Table 2: Hypothetical Property Comparison
Methodological Considerations
- Lumping Strategy : suggests grouping compounds with similar substituents (e.g., electron-withdrawing groups) for streamlined analysis . However, the target compound’s unique CF₃ and dichlorophenyl groups warrant individual evaluation.
- Synthetic Routes : Unlike ’s Thorpe-Ziegler cyclization , the target compound may require regioselective substitutions to install its complex aryl groups.
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyridine core, which is known for its role in various biological activities, particularly in cardiovascular and neurological contexts.
Pharmacological Properties
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of halogen substituents (like chlorine and fluorine) can enhance the lipophilicity and membrane penetration, potentially increasing antimicrobial efficacy. However, specific data on this compound's antimicrobial activity remains limited.
2. Anticancer Activity
Research indicates that dihydropyridine derivatives show promise in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have been shown to inhibit tumor growth in preclinical models.
3. Cardiovascular Effects
Dihydropyridine derivatives are widely recognized as calcium channel blockers. They can modulate calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure. The specific effects of this compound on cardiovascular health require further investigation through clinical studies.
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Calcium Channel Modulation : Similar compounds have been shown to bind to L-type calcium channels, inhibiting calcium entry into cells and thereby affecting muscle contraction and neurotransmitter release.
- Apoptosis Induction : Evidence suggests that certain dihydropyridine derivatives can activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Antioxidant Activity : Some studies indicate that these compounds may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies
Several studies highlight the biological activity of related compounds:
| Study | Findings |
|---|---|
| Naghiyev et al. (2020) | Investigated structural analogs showing significant anticancer activity in vitro against various cancer cell lines. |
| Khalilov et al. (2022) | Reported on the cardiovascular effects of dihydropyridine derivatives, noting their potential as antihypertensive agents. |
| PubChem Database | Lists various derivatives with reported biological activities including antimicrobial and anticancer effects. |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Key parameters include temperature control (80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution at the dichlorophenyl site), and stoichiometric ratios (1:1.2 for dichlorophenylmethyl precursors to avoid side products). Multi-step protocols with intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) are recommended to achieve >85% purity. Reaction time optimization (8–12 hours) balances yield and decomposition risks .
Q. Which analytical techniques are essential for structural characterization?
Combine ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 115–125 ppm for nitrile carbons), FT-IR (C≡N stretch at ~2220 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography resolves stereochemical ambiguities, particularly the orientation of the trifluoromethylphenyl group, by analyzing intermolecular interactions like π-stacking distances (3.5–3.8 Å) .
Q. How does the compound react under varying pH or temperature conditions?
The nitrile group undergoes hydrolysis to carboxylic acids under acidic conditions (pH < 3), while the dihydropyridine ring is prone to oxidation at elevated temperatures (>100°C). Stability studies should employ HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track degradation products. Buffered solutions (pH 7.4) mimic physiological stability for preclinical assessments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Systematically modify substituents at the 2,6-dichlorophenyl and trifluoromethylphenyl positions. Evaluate biological activity (e.g., enzyme inhibition, antimicrobial assays) and correlate with computational descriptors (logP, polar surface area). Use multivariate regression to identify pharmacophoric features. For example, replacing trifluoromethyl with methoxy groups may reduce hydrophobicity but improve solubility .
Q. How can contradictions between in vitro antimicrobial activity and computational docking predictions be resolved?
Conduct dose-response assays (MIC/MBC) across multiple bacterial strains to confirm bioactivity thresholds. Validate docking models using co-crystallization data or molecular dynamics simulations (>100 ns) to assess binding mode stability. Cross-validate with alanine scanning mutagenesis of target proteins to identify critical binding residues. Discrepancies may arise from off-target effects or solvent accessibility differences in vivo vs. in silico environments .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
Employ asymmetric catalysis (e.g., chiral BINOL-phosphoric acids) during cyclization steps to induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Continuous flow reactors improve reproducibility by maintaining precise temperature and mixing ratios .
Q. How does hydrogen bonding influence the compound’s crystal packing?
X-ray diffraction reveals intermolecular N–H···O and C–H···F interactions (2.8–3.2 Å distances) that stabilize the lattice. Use Mercury software to analyze packing motifs and Hirshfeld surfaces. Solvent inclusion (e.g., methanol) during crystallization can alter hydrogen-bonding networks and polymorphism .
Q. What role do solvent effects play in reaction mechanisms?
Solvents with high polarity indices (e.g., DMSO) stabilize charge-separated intermediates during cyclization. Kinetic studies (UV-Vis monitoring at 300 nm) show that protic solvents (e.g., ethanol) accelerate proton transfer steps. Solvent-free mechanochemical synthesis may reduce side reactions but requires optimization of grinding time and pressure .
Q. How can computational modeling predict metabolic pathways?
Use in silico tools (e.g., Schrödinger’s MetaSite) to identify cytochrome P450 oxidation sites (e.g., benzylic C–H bonds). Validate predictions with LC-MS/MS analysis of hepatic microsome incubations. Free energy calculations (QM/MM) assess activation barriers for nitro-reduction or glutathione conjugation .
Q. What methodologies assess stability under physiological conditions?
Simulate gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) to study hydrolysis. Plasma stability assays (37°C, 4 hours) quantify degradation via LC-MS. Accelerated stability studies (40°C/75% RH, 6 months) correlate with Arrhenius models to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
